Benzo[f][1,2,3]benzodithiazol-1-ium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[f][1,2,3]benzodithiazol-1-ium;chloride is a unique heterocyclic compound known for its intriguing chemical properties and potential applications in various fields. This compound, often referred to as a Herz salt, is characterized by its electron-deficient nature and the presence of a benzodithiazole ring structure. It has garnered interest due to its potential use in medicinal chemistry, materials science, and as a building block for more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing Benzo[f][1,2,3]benzodithiazol-1-ium;chloride is through the Herz reaction. This reaction involves the transformation of an electron-rich aniline starting material into an electron-deficient benzo[f][1,2,3]benzodithiazolium salt using disulfur dichloride as the reagent. The reaction typically proceeds under mild conditions, with the formation of a C–Cl bond at the 4-position of the aniline precursor aromatic ring .
Industrial Production Methods: While the Herz reaction is the primary synthetic route, industrial production methods focus on optimizing the reaction conditions to achieve higher yields and purity. This involves scaling up the reaction, controlling the temperature, and using advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[f][1,2,3]benzodithiazol-1-ium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in materials science applications.
Reduction: Reduction reactions can convert the compound into more electron-rich derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzodithiazole derivatives, which can have different electronic and structural properties .
Wissenschaftliche Forschungsanwendungen
Benzo[f][1,2,3]benzodithiazol-1-ium;chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzo[f][1,2,3]benzodithiazol-1-ium;chloride involves its interaction with molecular targets through its electron-deficient benzodithiazole ring. This interaction can lead to the formation of stable radicals, which can further participate in various biochemical pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Benzo[1,2,3]dithiazole: Similar in structure but with different electronic properties due to the position of sulfur atoms.
Benzothiazole: Contains a sulfur atom at a different position, leading to distinct chemical properties and applications.
Benzo[1,3,2]dithiazole: Another isomer with unique properties and synthesis methods.
Uniqueness: Benzo[f][1,2,3]benzodithiazol-1-ium;chloride stands out due to its electron-deficient nature and the ability to form stable radicals. These properties make it particularly valuable in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
85418-01-5 |
---|---|
Molekularformel |
C10H6ClNS2 |
Molekulargewicht |
239.7 g/mol |
IUPAC-Name |
benzo[f][1,2,3]benzodithiazol-1-ium;chloride |
InChI |
InChI=1S/C10H6NS2.ClH/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1;/h1-6H;1H/q+1;/p-1 |
InChI-Schlüssel |
DDAMVQBOGGLKKM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=CC3=NS[S+]=C3C=C2C=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.